molecular formula C7H8F2N2O B1397883 (2-(Difluoromethoxy)pyridin-4-yl)methanamine CAS No. 943894-77-7

(2-(Difluoromethoxy)pyridin-4-yl)methanamine

Cat. No.: B1397883
CAS No.: 943894-77-7
M. Wt: 174.15 g/mol
InChI Key: LNUNPTNLRWDQQO-UHFFFAOYSA-N
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Description

Structural Overview and Classification

(2-(Difluoromethoxy)pyridin-4-yl)methanamine belongs to the class of pyridine derivatives, which are extensively studied for their diverse biological activities. The molecular structure features a pyridine ring substituted with a difluoromethoxy group at the 2-position and a methanamine group at the 4-position. This unique arrangement creates a compound with the molecular formula C₇H₈F₂N₂O and a molecular weight of 174.15 daltons.

The compound exhibits distinctive structural characteristics that distinguish it from other heterocyclic systems. The presence of fluorine atoms within the difluoromethoxy group significantly enhances the compound's lipophilicity and biological activity. The pyridine ring system provides a stable aromatic foundation, while the methanamine functional group offers reactive sites for further chemical modifications and biological interactions.

The three-dimensional conformation of this compound demonstrates specific spatial arrangements that influence its chemical behavior. The difluoromethoxy group adopts particular orientations relative to the pyridine ring, influenced by electronic effects and steric considerations. These conformational preferences play crucial roles in determining the compound's reactivity patterns and biological interactions.

Structural Parameter Value
Molecular Formula C₇H₈F₂N₂O
Molecular Weight 174.15 g/mol
Fluorine Content 21.8% by weight
Nitrogen Content 16.1% by weight
Ring System Pyridine
Functional Groups Difluoromethoxy, Methanamine

Historical Context in Fluorinated Heterocycle Research

The development of this compound reflects broader trends in fluorinated heterocycle research that have evolved significantly over the past two decades. Heterocyclic derivatives grafted with fluorine atoms have attracted considerable scientific attention due to the unique physicochemical properties of the carbon-fluorine bond. The inclusion of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, enhancing their bioavailability and affinity for target proteins.

Research into fluorinated five-membered heterocycles and their benzo-fused systems has revealed extensive therapeutic applications, including antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, antiprotozoal, histamine-H₃ receptor, serotonin receptor, chemokine receptor, prostaglandin-D₂ receptor, and peripheral benzodiazepine receptor inhibition activities. In many documented cases, the activities of fluorinated azoles demonstrated potency equal to or exceeding that of reference drugs.

The synthesis of difluoromethoxylated compounds has benefited from advances in visible light photoredox catalysis. The trifluoromethoxy and difluoromethoxy groups are fluorinated structural motifs that exhibit unique physicochemical characteristics. These groups represent privileged functional groups in medicinal chemistry and are routinely considered during design and development processes of successful drugs.

The historical progression of fluorinated heterocycle synthesis has incorporated innovative strategies including fluorocyclisation reactions. Novel approaches have been developed for the rapid formation of fluorinated tetrahydropyridazines and dihydrooxazines through fluorocyclisation of β,γ-unsaturated hydrazones and oximes with fluoroiodane reagents. These methodologies have expanded the accessible chemical space for fluorinated heterocyclic compounds.

Significance in Organofluorine Chemistry

This compound exemplifies the distinctive properties that make organofluorine compounds valuable in contemporary chemistry. Organofluorine chemistry describes the chemistry of organofluorine compounds, which are organic compounds containing carbon-fluorine bonds. These compounds find diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and reagents in catalysis.

The carbon-fluorine bond exhibits several distinctive characteristics that differentiate it from all other substituents encountered in organic molecules. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole. This strength significantly exceeds that of bonds between carbon and other halogens, such as the carbon-chlorine bond with an average energy of approximately 320 kilojoules per mole.

The structural features of the carbon-fluorine bond contribute to the exceptional properties of fluorinated compounds. The carbon-fluorine bond exhibits a relatively short length of approximately 1.4 angstroms. The van der Waals radius of the fluorine substituent measures only 1.47 angstroms, which is shorter than any other substituent and approaches that of hydrogen at 1.2 angstroms. This compactness, combined with the short bond length, eliminates steric strain in polyfluorinated compounds and contributes to their high thermal stability.

Carbon-Fluorine Bond Properties Value
Bond Energy ~480 kJ/mol
Bond Length ~1.4 Å
Van der Waals Radius 1.47 Å
Electronegativity 3.98
Dipole Moment 1.41 D
Polarizability 0.56 × 10⁻²⁴ cm³

Fluorine possesses the highest electronegativity of all elements at 3.98, which generates the high dipole moment of the carbon-fluorine bond at 1.41 Debye. Additionally, fluorine exhibits the lowest polarizability of all atoms at 0.56 × 10⁻²⁴ cubic centimeters. These electronic properties significantly influence the chemical behavior and biological activities of fluorinated compounds.

The difluoromethoxy group in this compound demonstrates unique physicochemical characteristics that distinguish it from other functional groups. The difluoromethoxy group exhibits dynamic lipophilicity with π values ranging from +0.2 to 0.6, allowing these molecules to alter their lipophilicity according to their surrounding chemical environment through simple bond rotation around the oxygen-difluoromethyl bond. The activation energy for this rotation measures approximately 0.45 kilocalories per mole.

Nomenclature and Identification Systems

This compound is systematically identified through multiple nomenclature and classification systems that provide precise chemical identification. The compound's primary Chemical Abstracts Service registry number is 943894-77-7, which serves as a unique identifier in chemical databases and regulatory systems.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions. The compound name [2-(difluoromethoxy)pyridin-4-yl]methanamine accurately describes the structural features, indicating the difluoromethoxy substituent at the 2-position of the pyridine ring and the methanamine group at the 4-position.

The compound's molecular descriptors include specific structural identifiers that enable precise chemical communication and database searches. The Simplified Molecular-Input Line-Entry System notation for this compound is represented as NCC1=CC(OC(F)F)=NC=C1. This notation provides a linear text representation of the molecular structure that can be processed by chemical software systems.

The International Chemical Identifier system provides additional structural information through its InChI notation: InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2. The corresponding InChI Key, LNUNPTNLRWDQQO-UHFFFAOYSA-N, offers a compressed identifier derived from the full InChI notation.

Identification System Identifier
Chemical Abstracts Service Number 943894-77-7
European Community Number 824-034-8
PubChem Compound Identifier 59460690
ChEMBL Identifier CHEMBL4575554
DSSTox Substance Identifier DTXSID30732120
Wikidata Identifier Q82675081

The compound exists in various salt forms that possess distinct identification numbers. The hydrochloride salt form carries the Chemical Abstracts Service number 943843-27-4 and exhibits a molecular formula of C₇H₉ClF₂N₂O with a molecular weight of 210.61 daltons. The dihydrochloride salt form is assigned the Chemical Abstracts Service number 2816370-66-6 and possesses the molecular formula C₇H₁₀Cl₂F₂N₂O with a molecular weight of 247.07 daltons.

Database entries for this compound indicate its initial creation date as August 20, 2012, with the most recent modification occurring on May 24, 2025. This timeline reflects the compound's relatively recent emergence in chemical literature and its ongoing relevance in contemporary research applications.

The compound's classification within chemical taxonomy systems places it among pyridine derivatives and organofluorine compounds. Its structural features qualify it as a member of the broader category of fluorinated heterocycles, which have gained significant importance in pharmaceutical and agrochemical applications. The presence of both amine and ether functional groups further classifies the compound within multiple chemical families, reflecting its multifunctional nature and synthetic versatility.

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUNPTNLRWDQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732120
Record name 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943894-77-7
Record name 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(difluoromethoxy)pyridin-4-yl]methanamine
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Preparation Methods

Synthesis via Difluoromethylation of Pyridine Derivatives

The typical synthetic strategy involves reacting a pyridine precursor with a difluoromethylating agent to introduce the difluoromethoxy group at the 2-position of the pyridine ring. This reaction is usually conducted under controlled conditions to ensure selective substitution without affecting other reactive sites on the pyridine ring.

  • Starting materials: Pyridine derivatives with a suitable leaving group at the 2-position.
  • Reagents: Difluoromethylating agents such as difluoromethyl halides or equivalents.
  • Conditions: Controlled temperature and solvent choice to optimize yield and selectivity.

This method allows the selective installation of the difluoromethoxy group, which is critical for the compound's biological activity.

Reaction of 2-(Difluoromethoxy)pyridine with Methanamine

An alternative and commonly employed method involves the nucleophilic substitution reaction between 2-(difluoromethoxy)pyridine and methanamine:

  • Reactants: 2-(Difluoromethoxy)pyridine and methanamine.
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.
  • Conditions: Mild heating and stirring under inert atmosphere to promote substitution.

This reaction forms the methanamine substituent at the 4-position of the pyridine ring, yielding (2-(difluoromethoxy)pyridin-4-yl)methanamine.

Formation of Hydrochloride Salt

For enhanced stability and handling, the free amine is often converted into its hydrochloride salt by treatment with hydrochloric acid:

  • Procedure: The free base is dissolved in an appropriate solvent and treated with HCl gas or aqueous HCl.
  • Isolation: The hydrochloride salt precipitates and is isolated by filtration.
  • Purification: Crystallization or chromatography is used to obtain high purity.

Purification Techniques

Purification is critical to obtain the compound in a form suitable for research or further application:

  • Crystallization: Slow cooling or solvent evaporation to yield pure crystals.
  • Chromatography: Techniques such as silica gel column chromatography to separate impurities.
  • Recrystallization: Using solvents like ethanol or ethyl acetate to enhance purity.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Notes
1 Difluoromethylation of pyridine derivative Pyridine derivative + difluoromethyl agent, controlled temp/solvent Selective difluoromethoxy group introduction
2 Nucleophilic substitution with methanamine 2-(Difluoromethoxy)pyridine + methanamine, DMSO or ethanol, catalyst Formation of methanamine substituent
3 Hydrochloride salt formation Treatment with HCl Enhances stability and handling
4 Purification Crystallization, chromatography Ensures high purity

Research Findings and Observations

  • The selective introduction of the difluoromethoxy group is crucial for maintaining the compound’s biological activity and chemical stability.
  • Solvent choice and reaction temperature significantly influence the yield and purity of the final product.
  • The hydrochloride salt form is preferred in many applications due to its improved solubility and ease of handling.
  • Purification steps are vital to remove side products and unreacted starting materials, directly impacting the compound’s efficacy in downstream applications.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-(Difluoromethoxy)pyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methanamine group may also play a role in modulating the compound’s overall biological effects by interacting with various pathways in the body.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Trifluoromethyl vs. Difluoromethoxy Substitution
  • (2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS: 916304-20-6) replaces the difluoromethoxy group with a trifluoromethyl (-CF₃) group.
    • Key Differences :
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring more than -OCHF₂ .
  • Synthetic Accessibility : The trifluoromethyl variant is synthesized via nucleophilic substitution or direct fluorination, while the difluoromethoxy compound may require etherification steps .
Cyclopentyloxy vs. Difluoromethoxy Substitution
  • [2-(Cyclopentyloxy)pyridin-4-yl]methanamine (CAS: 954251-11-7) substitutes -OCHF₂ with a cyclopentyloxy group.
    • Key Differences :
  • Hydrophobicity : Increased logP compared to -OCHF₂, which may reduce solubility but improve CNS penetration .

Positional Isomers

  • (6-(Difluoromethoxy)pyridin-3-yl)methanamine (Price: $94.00/250mg) is a positional isomer with the difluoromethoxy group at the 6-position.
    • Impact on Bioactivity : The 6-substituted isomer may exhibit altered receptor binding due to differences in electronic distribution across the pyridine ring .

Salt Forms and Stability

  • (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride (CAS: 1211587-46-0) vs. dihydrochloride (EN300-33244676, MW: 209.27 g/mol).
    • Solubility : The dihydrochloride salt likely has higher aqueous solubility due to increased ionic character .
    • Stability : Difluoromethoxy groups are prone to oxidative degradation under harsh conditions, as seen in pantoprazole synthesis (forming sulfone byproducts) .

Heterocyclic Modifications

  • {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine (CAS: 1016712-41-6) incorporates a piperazine ring. Pharmacological Implications: The piperazine moiety introduces basicity, enhancing interactions with serotonin or dopamine receptors.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Modification Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Applications/Notes
This compound -OCHF₂, -CH₂NH₂ 157.15 1.2 5.8 (HCl salt) Intermediate in CNS drug synthesis
(2-(Trifluoromethyl)pyridin-4-yl)methanamine -CF₃, -CH₂NH₂ 161.13 2.1 3.2 High lipophilicity for target engagement
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine -O-Cyclopentyl, -CH₂NH₂ 192.26 2.5 1.5 Explored in kinase inhibitor design
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine Piperazine, -F substituent 286.34 2.8 0.9 Potential antipsychotic candidate

Biological Activity

(2-(Difluoromethoxy)pyridin-4-yl)methanamine is an organofluorine compound characterized by a difluoromethoxy group attached to a pyridine ring. Its molecular formula is C7H8F2N2O, with a molecular weight of approximately 174.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound can exist in various forms, including hydrochloride salts, which are often utilized in research and industrial applications. The synthesis typically involves the reaction of a pyridine derivative with a difluoromethylating agent to introduce the difluoromethoxy group selectively.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The compound demonstrated significant inhibitory effects, with IC50 values comparable to established chemotherapeutics .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, particularly those involved in cancer progression and inflammation. For instance, it may act as an inhibitor of protein methyltransferases, which are implicated in cancer biology .
  • Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties, potentially positioning this compound as a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyridine derivatives, providing insights into structure-activity relationships (SAR) that can be applied to this compound:

  • Study on Pyridine Derivatives : A study demonstrated that derivatives containing electron-withdrawing groups like difluoromethoxy exhibited enhanced anticancer activity compared to their counterparts with electron-donating groups. This suggests that the difluoromethoxy substitution may enhance binding affinity to biological targets .
  • In Vivo Studies : In vivo xenograft studies using animal models have indicated promising results for compounds similar to this compound, highlighting their potential therapeutic applications in oncology .

Comparative Analysis

A comparative analysis of structurally related compounds reveals distinct differences in biological activity based on substituent variations:

Compound NameMolecular FormulaKey Features
2-(Trifluoromethoxy)pyridin-4-ylmethanamineC7H8F3N2OContains trifluoromethoxy group; potential for different reactivity.
2-(Chloromethoxy)pyridin-4-ylmethanamineC7H8ClN2OChlorine substituent may alter biological activity compared to difluoromethoxy.
3-(Difluoromethyl)pyridin-4-ylmethanamineC7H8F2N2Similar fluorinated structure but different positioning of functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(Difluoromethoxy)pyridin-4-yl)methanamine, and what challenges arise during its preparation?

  • Methodological Answer : A common approach involves introducing the difluoromethoxy group via nucleophilic substitution on a pyridine precursor. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((piperidin-4-ylmethyl)carbamate) are used to protect the amine group during synthesis, followed by TFA-mediated deprotection . Key challenges include controlling regioselectivity during difluoromethoxy substitution and minimizing side reactions with the pyridine nitrogen. Column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., DCM/hexane) are critical for purification .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using LC/MS (ESI+), with mass-to-charge ratio ([M+H]+) matching theoretical calculations. Structural confirmation relies on 1H^1 \text{H} NMR (e.g., δ 3.81 ppm for the methylene group adjacent to the amine) and comparison to reference spectra. For hydrochloride salts, SCX-2 ion-exchange columns are used for desalting .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling up reactions?

  • Methodological Answer : Yield optimization requires addressing:

  • Protection-Deprotection Efficiency : Use of tert-butyl carbamate protection minimizes side reactions, but TFA deprotection (e.g., 2 h at 25°C) must be carefully timed to avoid degradation .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity, while hexane recrystallization improves crystal formation for higher recovery rates (~20% yield reported in similar compounds) .
  • Catalytic Systems : Explore palladium catalysts for cross-coupling steps, as seen in analogous pyridine derivatives .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, LC/MS) for this compound derivatives?

  • Methodological Answer :

  • NMR Anomalies : If unexpected peaks arise (e.g., δ 8.66 ppm for pyridin-4-yl protons), compare with literature data for regioisomers . Verify solvent effects (CDCl₃ vs. DMSO-d6) on chemical shifts.
  • LC/MS Contradictions : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For example, a mass error >5 ppm may indicate incorrect assignment of the difluoromethoxy group .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the difluoromethoxy group with trifluoromethoxy or methoxy groups to assess electronic effects on target binding .
  • Amine Functionalization : Convert the primary amine to secondary or tertiary analogs (e.g., N-methyl derivatives) to evaluate steric effects, as demonstrated in CYP51 inhibitor studies .
  • Pharmacophore Modeling : Use docking simulations to predict interactions with enzymes like CYP5122A1, leveraging structural data from related pyridinylmethanamine inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-(Difluoromethoxy)pyridin-4-yl)methanamine

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